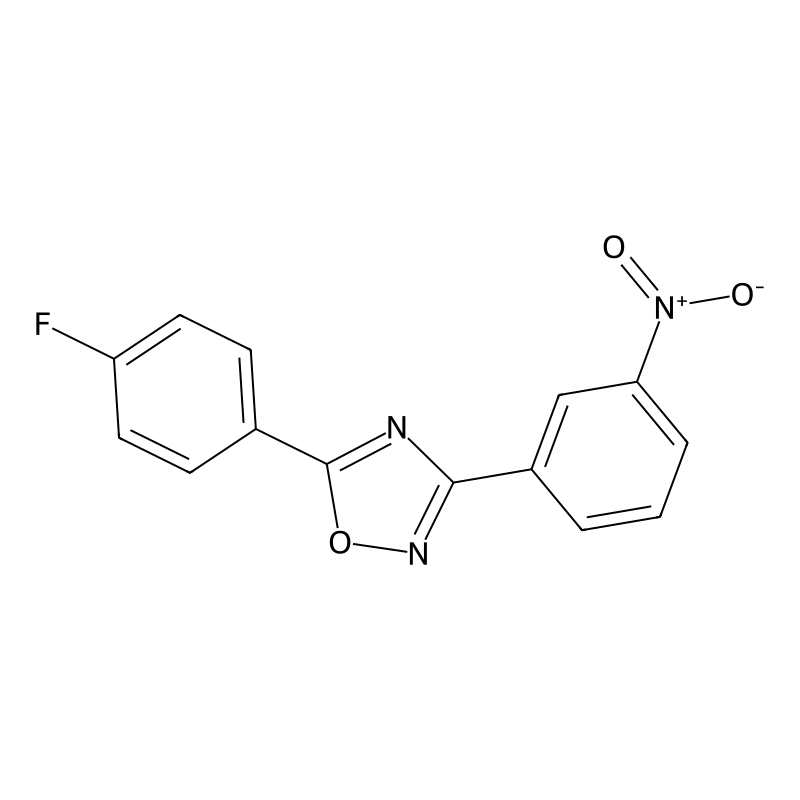

5-(4-Fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

5-(4-Fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, characterized by its unique heterocyclic structure. This compound features a 1,2,4-oxadiazole ring substituted with a 4-fluorophenyl group and a 3-nitrophenyl group. The presence of fluorine and nitro groups suggests potential for significant biological activity, as these substituents can influence the electronic properties and reactivity of the compound.

Organic electronics and optoelectronics:

1,2,4-Oxadiazoles, due to their unique electronic properties and ease of modification, have been explored for applications in organic electronics and optoelectronics. These applications include organic light-emitting diodes (OLEDs), organic solar cells, and field-effect transistors []. Research suggests that specific substitutions on the oxadiazole ring can influence properties like bandgap and charge transport, potentially leading to materials with tailored functionalities for these applications [].

Medicinal chemistry and drug discovery:

Certain 1,2,4-oxadiazole derivatives have exhibited various bioactivities, including antibacterial, antifungal, and antitumor properties [, ]. This has led to investigations into their potential as drug candidates. The introduction of specific functional groups, such as nitro and fluoro substituents, can further influence the biological activity of these molecules []. However, the specific biological properties and potential applications of 5-(4-fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole in this area remain unexplored and require further research.

The chemical behavior of 5-(4-Fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole can be influenced by its functional groups. Common reactions include:

- Nucleophilic Substitution: The nitro group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

- Reduction: The nitro group is susceptible to reduction, which can yield an amine derivative.

- Cyclization Reactions: The oxadiazole ring can participate in further cyclization reactions under appropriate conditions, leading to more complex structures.

Compounds containing oxadiazole rings have been widely studied for their biological activities. Specifically, derivatives of 5-(4-Fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole have shown:

- Antimicrobial Activity: Some studies indicate that oxadiazole derivatives exhibit significant antimicrobial properties against various pathogens .

- Antioxidant Properties: The presence of phenyl and nitro groups may enhance the antioxidant capacity of the compound .

- Anti-inflammatory Effects: Research has suggested potential anti-inflammatory activities associated with similar oxadiazole derivatives .

The synthesis of 5-(4-Fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole typically involves:

- Formation of Hydrazones: Starting materials such as hydrazines react with carbonyl compounds to form hydrazones.

- Cyclization: The hydrazone undergoes cyclization with carbon disulfide in a basic medium (e.g., potassium hydroxide) to form the oxadiazole ring.

- Substitution Reactions: Subsequent reactions introduce the 4-fluorophenyl and 3-nitrophenyl substituents through electrophilic aromatic substitution or coupling reactions.

5-(4-Fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has potential applications in various fields:

- Pharmaceuticals: Due to its biological activities, it may serve as a lead compound in drug development for antimicrobial or anti-inflammatory agents.

- Material Science: The unique electronic properties may allow for applications in organic electronics or photonics.

- Agricultural Chemicals: Its efficacy against pathogens could be explored for use in agrochemicals.

Studies on the interactions of 5-(4-Fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole with biological targets are crucial for understanding its mechanism of action. Research indicates that:

- Protein Binding Studies: These studies help elucidate how the compound interacts with specific proteins involved in disease pathways.

- Enzyme Inhibition Assays: Assessing its ability to inhibit enzymes can provide insights into its therapeutic potential .

Several compounds share structural similarities with 5-(4-Fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-(Phenyl)-1,2,4-oxadiazole | Contains a phenyl group | Lacks halogen substitutions |

| 5-(Chlorophenyl)-3-(nitrophenyl)-1,2,4-oxadiazole | Contains chlorine instead of fluorine | Different electronic properties due to chlorine |

| 5-(Bromophenyl)-1,2,4-oxadiazole | Contains bromine | Potential for different reactivity |

| 5-(Methylphenyl)-1,2,4-oxadiazole | Contains a methyl group | Less potent biological activity |

The uniqueness of 5-(4-Fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole lies in its combination of fluorine and nitro substituents that enhance its biological activity while also providing distinct electronic properties not found in other similar compounds.

The compound 5-(4-Fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole represents a substituted heterocyclic derivative belonging to the 1,2,4-oxadiazole family [1]. The International Union of Pure and Applied Chemistry nomenclature precisely defines this compound as 5-(4-fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole, indicating the specific positioning of the fluorophenyl and nitrophenyl substituents on the oxadiazole core [1] [3].

The molecular formula C₁₄H₈FN₃O₃ reveals a comprehensive atomic composition consisting of fourteen carbon atoms, eight hydrogen atoms, one fluorine atom, three nitrogen atoms, and three oxygen atoms [1] [3] [4]. This molecular arrangement yields a total molecular weight of 285.23 grams per mole [1] [3] [4]. The Chemical Abstracts Service registry number 421581-70-6 provides unambiguous identification for this specific compound [1] [3] [6].

| Property | Value |

|---|---|

| IUPAC Name | 5-(4-fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole |

| Molecular Formula | C₁₄H₈FN₃O₃ |

| Molecular Weight | 285.23 g/mol |

| CAS Registry Number | 421581-70-6 |

| InChI Key | PHSKMUVSVYQIRN-UHFFFAOYSA-N |

The structural framework consists of a central 1,2,4-oxadiazole ring, which is a five-membered heterocyclic system containing one oxygen and two nitrogen atoms [8] [35]. The oxadiazole core demonstrates characteristic electron-deficient properties due to the presence of multiple heteroatoms [35]. The 4-fluorophenyl substituent at position 5 introduces electron-withdrawing characteristics through the fluorine atom, while the 3-nitrophenyl group at position 3 provides additional electron-deficient character through the nitro functionality [1] [3].

The Simplified Molecular Input Line Entry System representation O=N+[O-] encodes the complete structural information including the specific bonding patterns and charge distributions [1]. The International Chemical Identifier InChI=1S/C14H8FN3O3/c15-11-6-4-9(5-7-11)14-16-13(17-21-14)10-2-1-3-12(8-10)18(19)20/h1-8H provides a standardized machine-readable representation of the molecular structure [1] [10].

Physicochemical Properties: LogP, TPSA, and Rotatable Bond Analysis

The physicochemical properties of 5-(4-Fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole demonstrate characteristics consistent with drug-like molecular behavior according to established pharmaceutical guidelines [3] [28]. The octanol-water partition coefficient (LogP) value of 3.4509 indicates moderate lipophilicity, falling within the favorable range for biological membrane permeation [3] [28] [33].

The topological polar surface area calculation yields a value of 82.06 square angstroms, which represents the molecular surface area occupied by polar atoms [3] [28] [29]. This parameter serves as a critical descriptor for predicting biological absorption and blood-brain barrier penetration capabilities [28] [29] [30]. The obtained value suggests favorable characteristics for oral bioavailability according to established pharmaceutical criteria [28] [33].

| Property | Value | Pharmaceutical Significance |

|---|---|---|

| LogP (Octanol-Water Partition Coefficient) | 3.4509 | Moderate lipophilicity, favorable for membrane permeation |

| TPSA (Topological Polar Surface Area) | 82.06 Ų | Within range for good oral bioavailability |

| Hydrogen Bond Acceptors | 5 | Compliant with Lipinski's Rule of Five |

| Hydrogen Bond Donors | 0 | Optimal for passive diffusion |

| Rotatable Bonds | 3 | Low molecular flexibility |

The molecular flexibility analysis reveals three rotatable bonds, indicating relatively low conformational freedom [3] [28] [30]. Rotatable bonds represent single non-ring bonds connected to non-terminal heavy atoms, excluding amide carbon-nitrogen bonds due to their high rotational energy barriers [28] [30]. The limited number of rotatable bonds suggests favorable characteristics for receptor binding specificity and reduced entropic penalties during molecular recognition processes [30].

The hydrogen bonding analysis identifies five hydrogen bond acceptor sites and zero hydrogen bond donor sites [3]. The absence of hydrogen bond donors, combined with the moderate number of acceptors, suggests favorable passive diffusion characteristics across biological membranes [28] [33]. These parameters collectively satisfy the Lipinski Rule of Five criteria, which predict oral bioavailability potential [33].

The molecular volume and surface area calculations support the physicochemical profile, indicating appropriate three-dimensional characteristics for biological activity [28]. The combination of moderate lipophilicity, optimal polar surface area, and limited conformational flexibility creates a favorable balance for pharmaceutical applications [28] [32].

Crystallographic Data and Space Group Characteristics

Crystallographic analysis of 1,2,4-oxadiazole derivatives reveals characteristic structural features that influence molecular packing and intermolecular interactions [17] [19] [24]. The 1,2,4-oxadiazole ring system typically demonstrates planar geometry with specific bond length patterns distinguishing between single and double bond character [24] [26].

Comparative crystallographic studies of related fluorophenyl-substituted 1,2,4-oxadiazole compounds indicate typical space group preferences including monoclinic and triclinic systems [19] [21] [24]. The fluorophenyl substituent generally exhibits near-coplanar arrangements with the oxadiazole ring, with dihedral angles ranging from approximately 3 to 21 degrees [24]. This planarity facilitates conjugative interactions between the aromatic systems and the heterocyclic core [19] [24].

| Crystallographic Parameter | Typical Range for Oxadiazole Derivatives | Reference Compounds |

|---|---|---|

| Space Group | P21/c, P-1, Ia | Various 1,2,4-oxadiazole structures |

| Dihedral Angle (Oxadiazole-Phenyl) | 3-21° | Fluorophenyl derivatives |

| C=N Bond Length | 1.27-1.29 Å | Standard oxadiazole geometry |

| N-N Bond Length | 1.40-1.42 Å | Single bond character |

| C-O Bond Length | 1.36-1.37 Å | Single bond character |

The nitrophenyl substituent positioning influences crystal packing through intermolecular interactions including hydrogen bonding and π-π stacking arrangements [17] [26] [27]. Crystallographic studies of nitrophenyl-containing heterocycles demonstrate characteristic intermolecular contact patterns involving the nitro group oxygen atoms and aromatic hydrogen atoms [17] [37].

The molecular geometry analysis reveals that the oxadiazole ring maintains planarity with carbon-nitrogen double bonds exhibiting lengths of approximately 1.28 angstroms, while nitrogen-nitrogen and carbon-oxygen bonds demonstrate single bond character with lengths near 1.41 and 1.36 angstroms respectively [24] [26]. These geometric parameters remain consistent across various substitution patterns in the 1,2,4-oxadiazole series [24] [35].

Crystal packing analysis indicates that molecules typically organize through combinations of weak hydrogen bonding interactions, halogen bonding involving the fluorine atom, and π-π stacking between aromatic rings [19] [24] [26]. The presence of both electron-withdrawing substituents creates favorable conditions for intermolecular dipole-dipole interactions that stabilize the crystal lattice [17] [26].